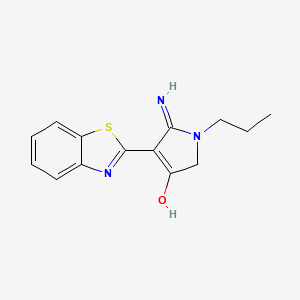

5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-5-imino-1-propyl-2H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h3-6,15,18H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPIDARBGPGLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Compounds with similar structures, such as azo dye derivatives incorporating heterocyclic scaffolds, have been shown to exhibit various biological and pharmacological applications. These include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties.

Biochemical Pathways

Based on the broad spectrum of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, cancer progression, bacterial and viral infections, and pain perception.

Biochemical Analysis

Biochemical Properties

5-Amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, it can bind to DNA, affecting gene expression and cellular replication . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest or promote programmed cell death in cancerous cells. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their activity. For example, its binding to kinases can inhibit their catalytic activity, preventing the phosphorylation of downstream targets . This inhibition can disrupt signaling cascades essential for cell survival and proliferation. Additionally, the compound can intercalate into DNA, causing structural changes that affect transcription and replication processes .

Biological Activity

5-Amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety and a pyrrolone framework. The specific arrangement of functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one. For instance, derivatives of similar structures have been evaluated for their inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumorigenesis. One study reported an IC50 value of 3.5 μM for FGFR1 inhibition, suggesting a promising lead for further development in cancer therapy .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (μM) | Cell Line Tested | Activity Type |

|---|---|---|---|

| 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 0.63 | KG1 Myeloma | Inhibition |

| 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 0.32 | KG1 Myeloma | Inhibition |

Antimicrobial Activity

The antimicrobial properties of compounds containing the benzothiazole moiety have also been investigated. A study evaluated various derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, with some compounds showing enhanced efficacy compared to standard antibiotics .

Table 2: Antimicrobial Activity Results

| Compound Name | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 μg/mL |

| Compound B | Escherichia coli | 10 μg/mL |

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, the inhibition of FGFR1 by related compounds suggests that the benzothiazole and pyrrolone structures may facilitate binding to the ATP-binding site of the kinase domain . Additionally, studies indicate that these compounds may bind to DNA, affecting its structure and function, which could contribute to their antitumor activity .

Case Studies

Several case studies have demonstrated the effectiveness of these compounds in preclinical models:

- Study on Lung Cancer Cell Lines : Compounds were tested against A549, HCC827, and NCI-H358 lung cancer cell lines using both 2D and 3D cell culture methods. Results showed a significant reduction in cell viability with IC50 values ranging from 6.26 to 20.46 μM depending on the assay format .

- Antibacterial Screening : A series of benzothiazole derivatives were screened for antibacterial activity using broth microdilution methods. Compounds demonstrated varying levels of activity against both bacterial strains tested .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one, exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, including strains of Mycobacterium tuberculosis. For instance, synthesized derivatives showed improved inhibition rates compared to standard anti-tubercular drugs .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 5-amino derivative | 100 | 99 |

| Standard drug (INH) | 250 | 98 |

Anticancer Potential

Research has also explored the anticancer properties of benzothiazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the presence of the benzothiazole moiety enhances the cytotoxic effects against several cancer cell lines .

Anti-inflammatory Effects

Another area of application is the anti-inflammatory activity exhibited by this compound. The ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study 1: Anti-Tubercular Activity

A study conducted by Ram Sagar et al. synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The results demonstrated that certain compounds exhibited lower MIC values than traditional treatments like Isoniazid (INH), indicating their potential as new anti-TB agents .

Case Study 2: Anticancer Efficacy

In another investigation focused on cancer treatment, researchers tested 5-amino derivatives against various cancer cell lines. The findings revealed significant cytotoxicity and induction of apoptosis in treated cells compared to untreated controls, suggesting a viable pathway for developing new anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Core Structure Variations: The target compound’s dihydropyrrol-3-one core differs from the dihydropyrazol-3-one or tetrahydroquinoline scaffolds in analogs. This distinction influences electronic properties, solubility, and metabolic stability. Pyrazol-3-one derivatives (e.g., Compound 1 in Table 1) are well-documented for antipyretic, analgesic, and anticancer activities , whereas the pyrrol-3-one core in the target compound may offer unique pharmacokinetic advantages.

Bromine substitution in Compound 1 (Table 1) may increase potency but could also elevate toxicity risks, a trade-off absent in the non-halogenated target compound .

Pharmacological Overlaps :

- Benzothiazole-containing analogs consistently demonstrate cytotoxic or antimicrobial activities, suggesting the target compound may share these properties. For instance, halogenated pyrazolones inhibit human telomerase and exhibit fungicidal activity , while ciprofloxacin-derived analogs show cytotoxicity in brine shrimp assays .

Q & A

Q. What are the optimal synthetic pathways for 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving benzothiazole derivatives and substituted pyrrolidinones. For example, refluxing a benzothiazole precursor with a propyl-substituted dihydropyrrolone in ethanol or DMF/EtOH mixtures (1:1) under basic conditions (e.g., triethylamine) is a common approach . Key variables include:

- Reaction time : Prolonged reflux (2–4 hours) improves cyclization but risks side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalyst : Calcium hydroxide or triethylamine accelerates acylation/condensation steps .

Data from similar syntheses report yields of 47–60% under optimized conditions .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in its tautomeric forms?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and confirms the keto-enol tautomerism of the dihydropyrrolone ring. For example, C=O bond lengths (~1.23 Å) vs. C–OH (~1.32 Å) distinguish tautomers .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., benzothiazole-induced deshielding of adjacent protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 386.1232) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence of this compound, and what parameters are critical for ecotoxicological risk assessment?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :

Laboratory phase :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure degradation half-life.

- Partition coefficients : Determine log (octanol-water) and (soil-water) to model bioaccumulation potential.

Field phase :

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole-pyrrolone hybrids?

Methodological Answer:

- Comparative molecular field analysis (CoMFA) : Use 3D-QSAR models to map steric/electronic effects of substituents (e.g., propyl vs. allyl groups at position 1) on bioactivity .

- Dose-response redundancy testing : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects from experimental noise. For example, inconsistent IC values in kinase inhibition assays may arise from solvent polarity variations .

Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility .

- pH adjustment : Buffer solutions (e.g., ammonium acetate, pH 6.5) stabilize the compound’s keto form, minimizing tautomer-driven precipitation .

- Lyophilization : Pre-formulate the compound as a lyophilized powder to enhance shelf stability .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

- Density functional theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., electrophilic benzothiazole C2 position or nucleophilic pyrrolone NH group) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.